![molecular formula C20H26N4 B2533951 N-(3-甲基丁基)-3-苯基-5-(丙烷-2-基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890629-89-7](/img/structure/B2533951.png)

N-(3-甲基丁基)-3-苯基-5-(丙烷-2-基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

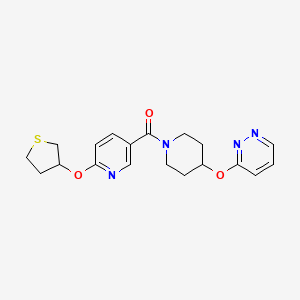

“N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C20H26N4. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is a significant class of nitrogen-containing heterocyclic compounds . These compounds have been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been a topic of interest in recent years. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Molecular Structure Analysis

The molecular structure of “N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine” consists of a pyrazolo[1,5-a]pyrimidine core with various substituents. The compound has a molecular weight of 322.45 and is achiral .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, including “N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine”, have been found to participate in various chemical reactions. For instance, a series of N-(5-arylpyrazolo[1,5-a]pyrimidin-7-yl)acetamides with various groups in the para-position of the 5-benzene ring could participate smoothly in the C3-bromination .

Physical And Chemical Properties Analysis

The compound has a logP value of 5.5403, a logD value of 4.5108, and a logSw value of -5.7127. It has two hydrogen bond acceptors and one hydrogen bond donor. The polar surface area of the compound is 30.8557 .

科学研究应用

- Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds can interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .

- Some pyrazolo[1,5-a]pyrimidines act as kinase inhibitors. They target specific kinases involved in cell signaling pathways, making them valuable for drug development. For instance, compounds derived from this scaffold have shown activity against kinases like EGFR and VEGFR .

- Researchers have investigated pyrazolo[1,5-a]pyrimidines as potential anti-inflammatory agents. These compounds modulate inflammatory pathways, such as NF-κB, and may have applications in treating inflammatory diseases .

- Pyrazolo[1,5-a]pyrimidines have been studied for their neuroprotective effects. They can enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions like Alzheimer’s disease .

- Beyond medicine, pyrazolo[1,5-a]pyrimidines have intriguing photophysical properties. Their fluorescence and absorption characteristics make them useful in materials science, such as organic light-emitting diodes (OLEDs) and sensors .

- Recent patents highlight pyrazolo[1,5-a]pyrimidines as positive allosteric modulators of GABAB receptors. These compounds may have implications in treating neurological disorders like epilepsy and anxiety .

Anticancer Activity

Kinase Inhibition

Anti-Inflammatory Properties

Neuroprotection

Photophysical Applications

GABAB Receptor Modulation

作用机制

属性

IUPAC Name |

N-(3-methylbutyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4/c1-14(2)10-11-21-19-12-18(15(3)4)23-20-17(13-22-24(19)20)16-8-6-5-7-9-16/h5-9,12-15,21H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBRCGDKCLWJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2533868.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2533875.png)

![1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533876.png)

![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B2533880.png)

![8-(sec-butyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533883.png)